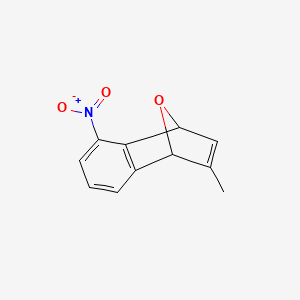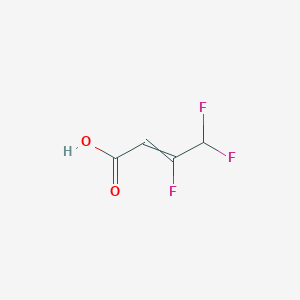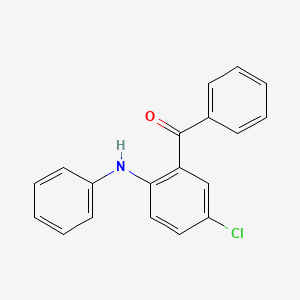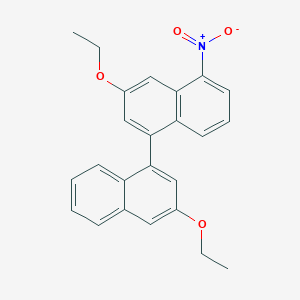
2-Methyl-5-nitro-1,4-dihydro-1,4-epoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-nitro-1,4-dihydro-1,4-epoxynaphthalene is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a methyl group at the second position, a nitro group at the fifth position, and an epoxide ring spanning the first and fourth positions of the naphthalene core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitro-1,4-dihydro-1,4-epoxynaphthalene typically involves multi-step organic reactions. One common method includes the nitration of 2-methyl-1,4-dihydronaphthalene followed by epoxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to epoxidation using peracids such as m-chloroperbenzoic acid (m-CPBA) to form the epoxide ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-nitro-1,4-dihydro-1,4-epoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2-methyl-5-amino-1,4-dihydro-1,4-epoxynaphthalene.
Substitution: Formation of halogenated derivatives such as this compound bromide.
Applications De Recherche Scientifique
2-Methyl-5-nitro-1,4-dihydro-1,4-epoxynaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-nitro-1,4-dihydro-1,4-epoxynaphthalene involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The epoxide ring can also react with nucleophiles in biological systems, potentially leading to the formation of covalent adducts with proteins and DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,4-dihydro-1,4-epoxynaphthalene: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-1,4-dihydro-1,4-epoxynaphthalene: Lacks the methyl group, which can influence its chemical and biological properties.
2-Methyl-5-nitronaphthalene:
Uniqueness
2-Methyl-5-nitro-1,4-dihydro-1,4-epoxynaphthalene is unique due to the combination of the methyl, nitro, and epoxide functional groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Propriétés
| 113682-40-9 | |
Formule moléculaire |
C11H9NO3 |
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
9-methyl-3-nitro-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene |
InChI |
InChI=1S/C11H9NO3/c1-6-5-9-10-7(11(6)15-9)3-2-4-8(10)12(13)14/h2-5,9,11H,1H3 |
Clé InChI |
QNTSFHRBWWZVBI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2C3=C(C1O2)C=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B14315033.png)
![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)

![5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione](/img/structure/B14315050.png)

![5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate](/img/structure/B14315055.png)



